N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Description
The compound features a 2-fluorophenyl group attached to an acetamide backbone, with a 1,2,4-triazole ring substituted at the 4-position by a furan-2-ylmethyl group and at the 5-position by a pyridin-4-yl moiety. This structure is designed to optimize interactions with biological targets, leveraging fluorine’s electronegativity and the heterocyclic systems’ pharmacophoric properties .
The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by purification and recrystallization .
Properties
Molecular Formula |
C20H16FN5O2S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16FN5O2S/c21-16-5-1-2-6-17(16)23-18(27)13-29-20-25-24-19(14-7-9-22-10-8-14)26(20)12-15-4-3-11-28-15/h1-11H,12-13H2,(H,23,27) |
InChI Key |
HKYRWAHIJOHBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
Biological Activity
N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and the biological activities associated with this compound, particularly focusing on its antifungal and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product crystallizes as orange crystals with a melting point of 225–226 °C, indicating good purity and stability .
The molecular formula of the compound is C20H16FN5O2S, which includes a triazole moiety known for its diverse biological activities. The structure features a pyridine ring and a furan moiety that contribute to its pharmacological profile .
Antifungal Activity
Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The triazole core is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
A review on novel triazoles emphasized that compounds with similar structures exhibit broad-spectrum antifungal activity, making them valuable in treating resistant fungal infections . The specific activity of this compound against various fungal strains remains to be fully elucidated but is expected to follow the trends observed with other triazole derivatives.
Anticancer Activity
The compound's potential anticancer properties stem from the presence of the triazole ring, which has been linked to various pharmacological effects including cytotoxicity against cancer cell lines. Studies have shown that triazoles can act as enzyme inhibitors and modulate signaling pathways involved in cancer progression .
In vitro studies have demonstrated that certain triazole derivatives can significantly inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific IC50 values for this compound against different cancer cell lines would provide insights into its potency and therapeutic potential.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the Triazole Ring : Modifications at different positions can enhance antifungal and anticancer activities.
- Pyridine and Furan Moieties : The presence of these heterocycles has been correlated with increased biological efficacy due to their ability to interact with biological targets.
- Fluorine Substitution : The introduction of fluorine can improve lipophilicity and bioavailability, enhancing the overall pharmacokinetic profile .
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole compounds. For instance:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Triazole A | Antifungal | 0.5 | |
| Triazole B | Anticancer | 1.0 | |
| N-(2-Fluoro...) | TBD | TBD | Current Study |
These findings suggest that modifications to the triazole structure can lead to significant variations in biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions. For example, under basic conditions (e.g., NaOEt or KCO), the sulfanyl bridge can undergo displacement with halides or other nucleophiles.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethanol, TEA, reflux | Thioether derivatives | 65–78% | |
| Arylation | DMF, KCO, 80°C | Biaryl thioethers | 70% |
For instance, reaction with 2-chloro-N-arylacetamides in ethanol containing triethylamine (TEA) yields thioether-linked analogs .
Oxidation of the Sulfanyl Group
The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This is typically mediated by HO or meta-chloroperbenzoic acid (mCPBA).
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HO (30%) | Acetic acid, RT, 6 h | Sulfoxide | 85% | |
| mCPBA | DCM, 0°C, 2 h | Sulfone | 92% |
Sulfone derivatives exhibit enhanced electrophilicity, making them reactive toward nucleophiles like amines.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridin-4-yl group participates in electrophilic substitution reactions, such as nitration or halogenation.
| Reaction | Reagents | Product | Position | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 3-Nitro-pyridin-4-yl derivative | Meta | |
| Bromination | Br, FeBr, 50°C | 3-Bromo-pyridin-4-yl derivative | Para |
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,4-triazole ring can engage in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocycles.
| Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 120°C | Triazolo-pyridine fused system | Anticancer leads | |
| Acetonitrile | KCO, DMSO, 100°C | Imidazo-triazole derivatives | Enzyme inhibitors |
Functionalization of the Furan Ring
The furan-2-ylmethyl group undergoes electrophilic substitution (e.g., formylation) or ring-opening reactions.
Metal-Catalyzed Cross-Coupling Reactions
The fluorophenyl group participates in Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups.
| Reaction Type | Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Biaryl derivatives | 75% | |
| Ullmann coupling | CuI, L-proline, DMSO | N-Aryl acetamide analogs | 68% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 2-fluorophenyl group in the target compound is critical for activity. Comparisons with analogs reveal:
- N-(2,4-Difluorophenyl)-2-((4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio)acetamide (): The additional fluorine at the phenyl 4-position increases lipophilicity but may reduce target specificity due to steric effects.
Key Insight : Fluorine at the phenyl 2-position (target compound) balances lipophilicity and steric hindrance, optimizing receptor binding .
Triazole Ring Modifications
The triazole’s 4- and 5-position substituents influence activity:
- Furan-2-ylmethyl vs. Ethyl Groups (4-position): The furan-2-ylmethyl group (target compound) enhances π-π stacking with aromatic residues in enzymes, whereas ethyl groups () prioritize hydrophobic interactions .
- Pyridin-4-yl vs. Pyridin-3-yl/2-yl (5-position): Pyridin-4-yl (target) provides a linear hydrogen-bonding geometry, contrasting with pyridin-3-yl’s angled orientation (), which may reduce binding affinity .
Anti-Exudative Activity (AEA) Trends
- Fluorine > Chlorine > Methoxy in phenyl substituents: Fluorine’s electronegativity improves membrane permeability and target engagement .
- Furan-2-ylmethyl > 3-Methylphenyl (): The furan group’s smaller size reduces steric clashes compared to bulkier aryl substituents .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- Higher lipophilicity (LogP) in analogs with ethyl or chloro groups may prolong half-life but increase off-target risks.
- The target compound’s furan and pyridin-4-yl groups enhance solubility relative to bulkier substituents .
Preparation Methods
Thiosemicarbazide Intermediate Formation
Pyridine-4-carbohydrazide reacts with aryl isothiocyanates in ethanol under reflux to form thiosemicarbazides. For example:
This step typically achieves >80% yield after recrystallization.
Cyclization to Triazole-3-Thione
The thiosemicarbazide undergoes base-mediated cyclization. Treatment with 2N NaOH at reflux for 4 hours yields 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thione:
Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Yield | 65–75% |
Functionalization of the Triazole Ring
Alkylation with α-Chloroacetamide
The triazole-3-thione undergoes nucleophilic substitution with N-(2-fluorophenyl)-α-chloroacetamide in alkaline ethanol:
Optimized Conditions :
Alternative Coupling Strategies
Suzuki-Miyaura coupling introduces pyridin-4-yl groups post-cyclization in some analogs, though this is less common for the target compound. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl boronic acid coupling at the triazole’s 5-position, but this method requires anhydrous conditions and inert atmospheres.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol or ethanol/DMF mixtures (3:1 v/v), yielding white crystalline solids.
Chromatographic Methods
Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) resolves minor impurities, achieving >95% purity.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): Key signals include δ 8.50–8.70 (pyridin-4-yl H), δ 7.20–7.80 (furan and fluorophenyl H), and δ 4.30 (SCH₂CO).
-
IR : Peaks at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 650 cm⁻¹ (C-S).
Industrial-Scale Considerations
Catalytic Efficiency
Switching from batch to continuous flow reactors improves yield (∼70%) by enhancing mass transfer during alkylation.
Solvent Recovery
Ethanol is recycled via distillation, reducing production costs by 20–25%.
Waste Management
KOH-neutralized waste is treated with CaCl₂ to precipitate sulfides, complying with environmental regulations.
Mechanistic Insights
Alkylation Mechanism
The triazole-thione’s sulfur acts as a nucleophile, attacking the α-carbon of chloroacetamide. KOH deprotonates the thiol group, accelerating the reaction:
Side Reactions
-
Over-alkylation : Excess chloroacetamide leads to di-substituted byproducts. Controlled stoichiometry minimizes this.
-
Oxidation : Thioether oxidation to sulfoxide occurs under prolonged heating, necessitating inert atmospheres.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation (KOH/Ethanol) | 60 | 95 | High |
| Suzuki Coupling | 45 | 90 | Moderate |
| Microwave-Assisted | 68 | 97 | Low |
Recent Advancements
Q & A
Q. What is the synthetic route for N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?
The compound is synthesized via a multi-step process:
Core triazole formation : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with KOH in ethanol to generate the thiolate intermediate.
Alkylation : Introduce α-chloroacetamide derivatives under reflux conditions to form the sulfanyl-acetamide scaffold.
Substituent modification : The pyridine and furan groups are incorporated during triazole ring formation or via post-synthetic modifications.
Purification : Recrystallize the product from ethanol to achieve high purity .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is typically assessed using a rat formalin-induced edema model. Key steps include:
- Dose administration : Test compound (e.g., 50 mg/kg) administered intraperitoneally.
- Inflammation induction : Subcutaneous formalin injection to trigger edema.
- Measurement : Quantify exudate volume reduction in treated vs. control groups over 24–48 hours.
- Statistical validation : Compare results using ANOVA with significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence anti-exudative activity?
Fluorine at the phenyl residue’s 2nd position enhances activity due to:
- Electron-withdrawing effects : Stabilizes the molecule’s interaction with hydrophobic pockets in inflammatory targets.
- Bioavailability : Fluorine improves membrane permeability and metabolic stability.
- SAR studies : Derivatives with 2-fluoro substitution show ~40% greater edema inhibition compared to non-fluorinated analogs. Other substituents (e.g., nitro, methoxy) may reduce activity, suggesting steric or electronic incompatibility .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values) can arise from:
- Assay variability : Standardize models (e.g., cell-free vs. cell-based assays).
- Structural characterization : Confirm purity and stereochemistry via NMR, HPLC, and X-ray crystallography.
- Dose optimization : Perform dose-response curves across multiple concentrations.
- Comparative controls : Use reference compounds (e.g., indomethacin) to validate assay conditions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Predict binding affinities to cyclooxygenase-2 (COX-2) or NF-κB targets.
- ADMET prediction : Use tools like SwissADME to assess solubility, CYP450 interactions, and BBB permeability.
- QSAR analysis : Correlate substituent properties (e.g., logP, polar surface area) with in vivo efficacy.
- Validation : Compare computational predictions with in vitro metabolic stability assays .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
- Byproduct management : Use column chromatography or preparative HPLC for impurity removal.
- Yield improvement : Optimize molar ratios (e.g., 1.2:1 thione-to-chloroacetamide ratio) .
Methodological Notes for Experimental Design
- Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., dexamethasone).
- Blinding : Use double-blind protocols to reduce bias in activity assessments.
- Replicates : Perform experiments in triplicate to ensure reproducibility.
- Data reporting : Use standard units (e.g., % inhibition ± SEM) for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
